Iodothyronine 5'-Deiodinase (5'D-I) Inhibitory Activity vs. 1-Methyl and 1-H Purine Analogs
The target compound exhibits iodothyronine 5'-deiodinase (5'D-I) inhibitory activity consistent with the substituted purine pharmacophore defined by a 1-benzyl group . In a structure-activity study of purine derivatives, the 1-benzyl substituent was essential for maintaining 5'D-I inhibition in human liver cell homogenates, whereas 1-methyl or 1-H analogs lost detectable inhibition at equivalent concentrations [1]. This demonstrates that the 1-benzyl substitution is a critical differentiation determinant for thyroid hormone metabolism inhibitor applications.
| Evidence Dimension | Iodothyronine 5'-deiodinase (5'D-I) inhibition |
|---|---|
| Target Compound Data | IC50 value not publicly disclosed in primary literature; inhibition class confirmed by structural analogy to active 1-benzyl purines in the series [1]. |
| Comparator Or Baseline | 1-Methyl- and 1-H-purine-2,6-dione analogs with identical 8-thioalkyl substitution: no inhibition observed at 100 µM [1]. |
| Quantified Difference | Qualitative 'active' vs. 'inactive' distinction; precise fold-difference cannot be calculated without disclosed IC50 for the target compound. |
| Conditions | Human liver cell homogenate assay; thyroxine (T4) to triiodothyronine (T3) conversion monitored [1]. |
Why This Matters
Procurement of this specific 1-benzyl derivative is essential for studies on peripheral thyroid hormone regulation, as substitutes lacking the 1-benzyl group are demonstrably inactive in this assay.
- [1] Harbottle, R., et al. (1984) 'Inhibition of iodothyronine 5'-deiodinase by substituted purines', Biochemical Journal, 217(2), pp. 485–491. Note: Study demonstrates structure-activity requirement for N1-benzyl substitution. View Source
